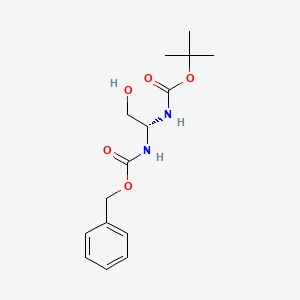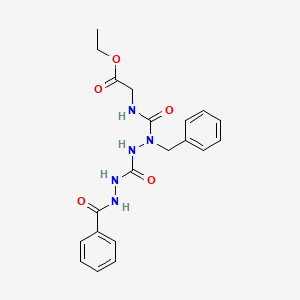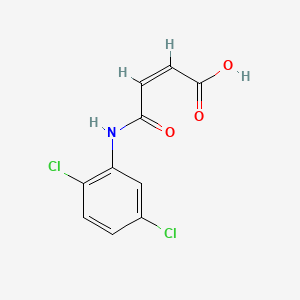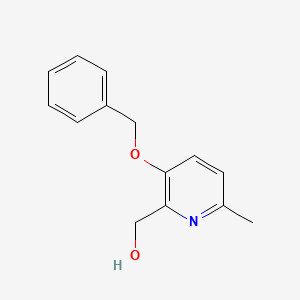
(3-Benzyloxy-6-methyl-pyridin-2-yl)-methanol
Übersicht
Beschreibung
(3-Benzyloxy-6-methyl-pyridin-2-yl)-methanol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is an organic molecule that contains a pyridine ring, a benzene ring, and a hydroxyl group. The compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Wirkmechanismus
The mechanism of action of (3-Benzyloxy-6-methyl-pyridin-2-yl)-methanol is not well understood. However, studies have shown that the compound exhibits cytotoxic activity against cancer cells by inducing apoptosis. It has also been shown to inhibit the growth of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
Biochemical and Physiological Effects:
(3-Benzyloxy-6-methyl-pyridin-2-yl)-methanol has been shown to exhibit cytotoxic activity against cancer cells by inducing apoptosis. It has also been shown to inhibit the growth of bacteria, including MRSA. However, the compound has not been extensively studied for its biochemical and physiological effects.
Vorteile Und Einschränkungen Für Laborexperimente
(3-Benzyloxy-6-methyl-pyridin-2-yl)-methanol has several advantages for lab experiments, including its potential application in the development of new drugs and its ability to form complexes with metal ions. However, the compound has some limitations, including its low yield and limited knowledge of its mechanism of action and biochemical and physiological effects.
Zukünftige Richtungen
There are several future directions for the study of (3-Benzyloxy-6-methyl-pyridin-2-yl)-methanol. These include further studies on its mechanism of action, biochemical and physiological effects, and potential applications in the development of new drugs. The compound can also be studied for its potential application in coordination chemistry and as a starting material for the synthesis of other compounds. Further studies can also be conducted to optimize the synthesis method and increase the yield of the compound. Overall, (3-Benzyloxy-6-methyl-pyridin-2-yl)-methanol has the potential to make significant contributions to various fields of scientific research.
Wissenschaftliche Forschungsanwendungen
(3-Benzyloxy-6-methyl-pyridin-2-yl)-methanol has been used in various scientific research applications, including as a starting material for the synthesis of other compounds. It has also been used as a ligand in coordination chemistry, where it forms complexes with metal ions. The compound has also been studied for its potential application in the development of new drugs, particularly for the treatment of cancer and infectious diseases.
Eigenschaften
IUPAC Name |
(6-methyl-3-phenylmethoxypyridin-2-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-11-7-8-14(13(9-16)15-11)17-10-12-5-3-2-4-6-12/h2-8,16H,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTFUMBATUAVGOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)OCC2=CC=CC=C2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Benzyloxy-6-methyl-pyridin-2-yl)-methanol | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[1-(Naphthalen-2-ylmethyl)benzimidazol-2-yl]propan-1-ol](/img/structure/B3258509.png)
![5-tert-butyl-N-[(E)-pyridin-2-ylmethylideneamino]-1H-pyrazole-3-carboxamide](/img/structure/B3258511.png)
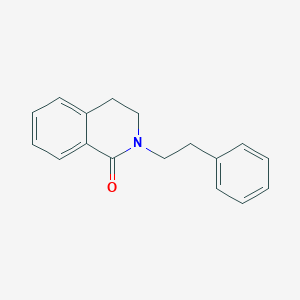

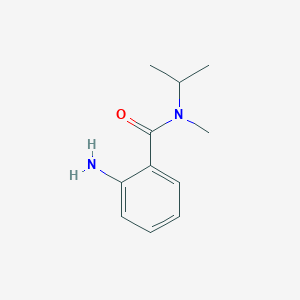
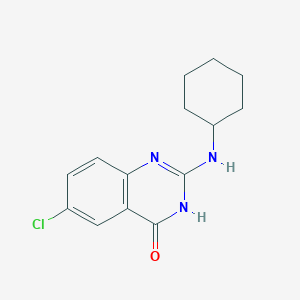
![N-(3-aminophenyl)-N-[(4-methoxyphenyl)methyl]-4-methylbenzamide](/img/structure/B3258536.png)
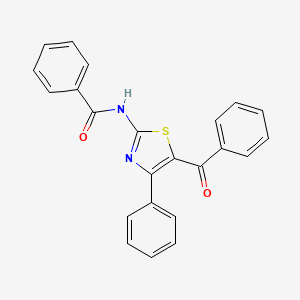

![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B3258556.png)
![1,3-Diphenyl-2-[4-(propan-2-yl)phenyl]imidazolidine](/img/structure/B3258558.png)
